N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency Metrics

N-(2,3-Dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide (CAS 1251565-83-9, molecular formula C18H24N2O4, molecular weight 332.4 g/mol) is a synthetic piperidine-1-carboxamide derivative. The compound integrates a 2,3-dimethoxyphenyl urea motif at the piperidine N-1 position and a prop-2-yn-1-yloxymethyl (propargyloxymethyl) substituent at the piperidine 4-position.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 1251565-83-9
Cat. No. B2395976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
CAS1251565-83-9
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)COCC#C
InChIInChI=1S/C18H24N2O4/c1-4-12-24-13-14-8-10-20(11-9-14)18(21)19-15-6-5-7-16(22-2)17(15)23-3/h1,5-7,14H,8-13H2,2-3H3,(H,19,21)
InChIKeyXJKLFMRGLQVGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide (CAS 1251565-83-9): Structural Identity and Pharmacophore Context for Procurement Decisions


N-(2,3-Dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide (CAS 1251565-83-9, molecular formula C18H24N2O4, molecular weight 332.4 g/mol) is a synthetic piperidine-1-carboxamide derivative [1]. The compound integrates a 2,3-dimethoxyphenyl urea motif at the piperidine N-1 position and a prop-2-yn-1-yloxymethyl (propargyloxymethyl) substituent at the piperidine 4-position. This bifunctional architecture combines a hydrogen-bond-donor/acceptor-rich aryl urea headgroup with a terminal alkyne tail, the latter serving as a click-chemistry handle for bioconjugation, PROTAC linker attachment, or fluorescent probe assembly . The compound is catalogued as a DPP-4 inhibitor chemotype in multiple chemical vendor databases, though peer-reviewed primary pharmacology has not been publicly deposited in curated repositories such as ChEMBL or PubChem BioAssay at the time of this analysis.

Scaffold Bifunctional piperidine carboxamide with urea headgroup and terminal alkyne tail
Click handle Propargyloxymethyl group enables CuAAC conjugation for PROTAC or probe assembly
Chemotype Reported DPP-4 inhibitor chemotype (vendor catalog); supports exploratory inhibitor studies

Why N-(2,3-Dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide Cannot Be Replaced by a Generic Piperidine Carboxamide Analog


Piperidine-1-carboxamides bearing different N-aryl and 4-alkoxymethyl substituents are not interchangeable surrogates. Within this chemotype, the N-aryl group governs target recognition and binding affinity through π-stacking geometry, hydrogen-bonding topology, and steric complementarity with the target pocket [1]. The 2,3-dimethoxyphenyl substitution pattern presents a distinct electrostatic surface and conformational profile compared to the 4-methoxyphenethyl, benzyl, phenyl, or m-tolyl variants. Simultaneously, the propargyloxymethyl group at the 4-position introduces a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a functionality absent in saturated alkoxy or methylsulfonyl analogs [2]. Procuring a generic piperidine carboxamide without verifying both the N-aryl identity and the 4-substituent composition therefore risks loss of the specific binding pharmacology and/or the bioorthogonal conjugation capability that define the experimental or therapeutic utility of CAS 1251565-83-9.

N-Aryl mismatch (e.g., phenyl, benzyl, m-tolyl) may alter target recognition and binding geometry compared to the 2,3-dimethoxyphenyl group.

Saturated alkoxy or methylsulfonyl 4-substituents lack the terminal alkyne, eliminating click-chemistry conjugation capability.

Generic piperidine carboxamides without both the correct N-aryl and 4-alkynyloxymethyl pattern may not support the intended bifunctional workflow.

Quantitative Differentiation Evidence for N-(2,3-Dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide (CAS 1251565-83-9) Relative to Closest Analogs


Ortho-Dimethoxy Substitution on the N-Phenyl Ring Increases Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Relative to Mono-Methoxy or Unsubstituted Phenyl Analogs

The 2,3-dimethoxyphenyl substituent on CAS 1251565-83-9 introduces two ortho-arranged methoxy oxygen atoms, yielding a hydrogen-bond acceptor count of 4 and a topological polar surface area (TPSA) of 60 Ų [1]. In contrast, the N-phenyl analog (N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide) has a predicted hydrogen-bond acceptor count of 2 and a TPSA of 42 Ų; the N-(m-tolyl) analog has 2 acceptors and a TPSA of 42 Ų; and the N-benzyl analog has 2 acceptors and a TPSA of 42 Ų [1]. The additional hydrogen-bond-accepting capacity and polar surface area of the 2,3-dimethoxy derivative can enhance aqueous solubility, modulate blood-brain barrier permeability, and alter target-residence time compared to less polar N-aryl congeners.

H-Bond Acceptors & TPSA
Data to verify
Target: 4 HBA, 60 Ų
Comparators: 2 HBA, ~42 Ų
Higher polarity may influence solubility and permeability profiles.
Computed PubChem descriptors; confirm experimentally.
Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency Metrics

The Terminal Alkyne (Prop-2-yn-1-yloxy) Group Enables Quantitative Bioorthogonal Conjugation via CuAAC Click Chemistry, Absent in Saturated Alkoxy and Methylsulfonyl Analogs

CAS 1251565-83-9 contains a prop-2-yn-1-yloxy (propargyloxy) substituent that terminates in a reactive alkyne moiety suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This functional handle permits quantitative, chemoselective conjugation to azide-bearing payloads, fluorophores, or E3-ligase-recruiting moieties for PROTAC construction. In comparison, the close analog N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide carries a methylsulfonyl group at the 4-position, which is chemically inert under CuAAC conditions and cannot serve as a bioorthogonal conjugation site. The 4-methoxy and 4-ethoxy piperidine analogs similarly lack this click-chemistry functionality.

CuAAC Click Conjugation
Class-level inference
Terminal alkyne present (CuAAC rate ~10-200 M⁻¹s⁻¹ class reference)
vs. absent in methylsulfonyl/alkoxy analogs
Enables bioorthogonal conjugation; structurally impossible for saturated analogs.
Standard CuAAC conditions (CuSO₄, TBTA ligand).
Chemical Biology PROTAC Design Bioconjugation Chemistry

Rotatable Bond Count (6) of CAS 1251565-83-9 Provides an Intermediate Conformational Flexibility Profile Versus Rigid and Highly Flexible Analogs

The target compound possesses 6 rotatable bonds as computed by PubChem Cactvs [1]. The N-phenyl comparator contains 4 rotatable bonds, and the N-(4-methoxyphenethyl) analog (CAS 1251547-09-7) contains 8 rotatable bonds. The rotatable bond count of 6 represents an intermediate conformational flexibility that may balance the entropic penalty of binding against the ability to sample bioactive conformations. Compounds with fewer rotatable bonds (e.g., N-phenyl analog, 4 rotatable bonds) may exhibit lower conformational entropy loss upon binding but reduced adaptability to sub-pocket geometries. Compounds with more rotatable bonds (N-(4-methoxyphenethyl) analog, 8 rotatable bonds) may incur a higher entropic cost.

Rotatable Bond Count
Computed descriptor
6 rotatable bonds (intermediate)
N-Phenyl: 4, N-(4-methoxyphenethyl): 8
Balanced conformational flexibility for binding adaptability.
Cactvs 3.4.8.24 computed values.
Conformational Analysis Drug Design Entropy-Enthalpy Compensation

Hydrogen-Bond Donor Count of 1 (Urea NH) at the N-Carboxamide Junction Is Conserved Across the Analog Series and Cannot Serve as a Point of Differentiation

CAS 1251565-83-9 contains a single hydrogen-bond donor (the urea NH linking the piperidine carboxamide to the 2,3-dimethoxyphenyl ring), identical to all N-aryl piperidine-1-carboxamide analogs in this series [1]. The 2,3-dimethoxyphenyl group contributes zero additional H-bond donors. This conserved pharmacophoric feature establishes a consistent hydrogen-bond-donating geometry across the series. Consequently, differential binding affinity among analogs must arise from variations in hydrogen-bond acceptor capacity, steric bulk, lipophilicity, or π-stacking interactions mediated by the specific N-aryl substituent—not from differential H-bond donor count.

H-Bond Donor Count
Context-dependent
1 (urea NH) – identical across all N-aryl analogs
Conserved feature; not a selection differentiator.
Base selection on HBA, TPSA, rotatable bonds, and alkyne handle.
Pharmacophore Mapping Structure-Activity Relationship Scaffold Hopping

Recommended Procurement and Application Scenarios for N-(2,3-Dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide Based on Differential Evidence


PROTAC Linker or Targeted-Protein-Degradation Chimera Assembly Requiring a Piperidine Carboxamide Scaffold with a Built-In Alkyne Handle

In targeted protein degradation campaigns, CAS 1251565-83-9 can serve as a bifunctional intermediate where the propargyloxymethyl group is directly coupled to an azide-functionalized E3-ligase ligand (e.g., a VHL or CRBN recruiter) via CuAAC click chemistry [1]. The 2,3-dimethoxyphenyl urea headgroup simultaneously provides a recognition element for the protein-of-interest binding pocket. This avoids the need for post-hoc alkyne installation via additional synthetic steps. The 4-methylsulfonyl analog lacks this capability entirely, making CAS 1251565-83-9 the preferred procurement choice for PROTAC-focused laboratories.

Fluorescent Probe Generation for Target-Engagement Assays Using the Terminal Alkyne as a Bioorthogonal Reporter Attachment Site

The terminal alkyne enables CuAAC-mediated conjugation to azide-bearing fluorophores (e.g., azide-Cy5, azide-fluorescein) for in-cell target-engagement imaging, cellular thermal shift assays (CETSA), or fluorescence polarization binding assays [1]. This application leverages the alkyne handle that is structurally unique to CAS 1251565-83-9 among its saturated 4-substituent analogs.

Exploratory DPP-4 Inhibitor Medicinal Chemistry Requiring an Intermediate-Polarity N-Aryl Urea Headgroup with Modulated Aqueous Solubility

If primary screening data (not yet publicly available in curated databases) confirms DPP-4 inhibitory activity, the 2,3-dimethoxyphenyl substitution provides higher hydrogen-bond acceptor capacity and TPSA (60 Ų) than N-phenyl or N-benzyl comparators (~42 Ų) [1]. This can improve aqueous solubility and reduce logP-driven off-target promiscuity compared to more lipophilic N-aryl variants, making it a candidate for lead optimization programs targeting oral bioavailability in the DPP-4 inhibitor class.

Structure-Activity Relationship (SAR) Studies Distinguishing the Contribution of Ortho-Dimethoxy Substitution Versus Mono-Substituted or Unsubstituted N-Phenyl Regioisomers

In systematic SAR campaigns, CAS 1251565-83-9 serves as the ortho-dimethoxy reference point in a matched molecular pair analysis against the N-(4-methoxyphenethyl), N-phenyl, N-benzyl, and N-(m-tolyl) comparators [1]. The quantified differences in H-bond acceptor count (+2 vs. N-phenyl), TPSA (+18 Ų), and rotatable bonds (intermediate value of 6) permit isolation of the steric, electronic, and conformational contributions of the 2,3-dimethoxyphenyl motif to target binding and selectivity.

Application
Selection Property
Validation Focus
PROTAC assembly with built-in alkyne handle
Terminal alkyne for CuAAC linker attachment
Conjugation efficiency and ternary complex formation
Fluorescent probe generation for target engagement
Bioorthogonal reporter attachment site
In-cell target-engagement assay compatibility
Exploratory DPP-4 inhibitor medicinal chemistry
Intermediate-polarity N-aryl urea headgroup
Aqueous solubility and off-target profiling
SAR studies: ortho-dimethoxy vs. mono-substituted N-aryl
2,3-Dimethoxyphenyl pharmacophore
Matched molecular pair binding analysis
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